ETHYL 2-(2-OXOPYRIDIN-1-YL)ACETATE
Overview
Description
ETHYL 2-(2-OXOPYRIDIN-1-YL)ACETATE is a derivative of 2-pyridone, a heterocyclic compound that has garnered significant attention due to its versatile applications in various fields such as biology, natural products, dyes, and fluorescent materials . The compound is characterized by the presence of an ethoxycarbonylmethyl group attached to the nitrogen atom of the 2-pyridone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(2-OXOPYRIDIN-1-YL)ACETATE typically involves the reaction of 2-pyridone with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product . The reaction can be represented as follows:
2-Pyridone+Ethyl ChloroformateBasethis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(2-OXOPYRIDIN-1-YL)ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can yield N-alkylated derivatives.
Substitution: The ethoxycarbonylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the use of nucleophiles and catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, N-alkylated derivatives, and various substituted pyridone compounds.
Scientific Research Applications
ETHYL 2-(2-OXOPYRIDIN-1-YL)ACETATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, fluorescent materials, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ETHYL 2-(2-OXOPYRIDIN-1-YL)ACETATE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, thereby affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
2-Pyridone: The parent compound, which lacks the ethoxycarbonylmethyl group.
N-methyl-2-pyridone: A derivative with a methyl group attached to the nitrogen atom.
N-ethyl-2-pyridone: A derivative with an ethyl group attached to the nitrogen atom.
Uniqueness
ETHYL 2-(2-OXOPYRIDIN-1-YL)ACETATE is unique due to the presence of the ethoxycarbonylmethyl group, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
ethyl 2-(2-oxopyridin-1-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-13-9(12)7-10-6-4-3-5-8(10)11/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYRYYXCNGAXIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=CC=CC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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